molecular formula C21H24N2O5S B2713700 3-(4-methanesulfonylphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 2034243-54-2

3-(4-methanesulfonylphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B2713700
CAS No.: 2034243-54-2
M. Wt: 416.49
InChI Key: RYHUEMLRCZPULK-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a methanesulfonylphenyl group at the 3-position and an N-aryl substituent bearing a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or protease modulators .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-28-19-14-16(8-11-18(19)23-13-3-4-21(23)25)22-20(24)12-7-15-5-9-17(10-6-15)29(2,26)27/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHUEMLRCZPULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide.

    Formation of the Methylsulfonyl Group: This step involves the sulfonation of an aromatic ring using reagents like methylsulfonyl chloride.

    Coupling Reactions: The final step involves coupling the intermediate compounds under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), catalysts (e.g., Lewis acids).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methanesulfonylphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s methanesulfonyl group contrasts with the trifluoromethyl in compound 8 .
  • Rigidity vs. Flexibility : The 2-oxopyrrolidinyl group in the target compound introduces rigidity, similar to compound 541 , whereas piperidinyl () or triazolopyridinyl () substituents provide greater flexibility.
  • Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl in ) correlate with lower yields (24–36%), suggesting the target compound’s synthesis may require optimized coupling conditions to mitigate steric hindrance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 8 Compound 541
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 (high) ~2.8 (moderate)
Solubility Improved by sulfonyl group Poor (trifluoromethyl) Moderate (quinoline)
Metabolic Stability High (resistant to hydrolysis) Moderate High (rigid structure)

Analysis :

  • The methanesulfonyl group in the target compound balances lipophilicity and solubility, contrasting with the highly lipophilic trifluoromethyl group in compound 8 .
  • The 2-oxopyrrolidinyl moiety may reduce first-pass metabolism compared to piperidinyl derivatives () due to steric protection of the amide bond .

Structure-Activity Relationship (SAR) Insights

  • Amide Backbone : Critical for hydrogen bonding with biological targets. Modifications (e.g., triazolopyridinyl in ) alter binding modes .
  • Aryl Substituents : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) enhance target affinity but may reduce cell permeability.
  • Heterocyclic Moieties : The 2-oxopyrrolidinyl group (target compound) vs. oxazolidine () or benzothiazinyl () influences conformational stability and target selectivity .

Biological Activity

3-(4-Methanesulfonylphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O4S
  • Molecular Weight : 366.44 g/mol

Research indicates that this compound may exert its effects through several mechanisms, primarily involving the inhibition of specific enzymes and modulation of signaling pathways. The presence of the methanesulfonyl group suggests potential interactions with sulfonamide-sensitive targets, which could influence inflammatory processes.

Inhibition of COX Enzymes

One notable study evaluated compounds similar to this compound for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results demonstrated that certain derivatives exhibited high selectivity for COX-2, making them promising candidates for anti-inflammatory therapies. For instance, a related compound showed an IC50 value of 0.0032 µM against COX-2, indicating strong inhibitory activity .

CompoundIC50 (µM)Selectivity Index
Compound A0.0032>120,000
Compound B0.102880

Antinociceptive Effects

In vivo studies have reported that compounds with structural similarities to this compound exhibit significant antinociceptive effects in animal models. For example, in a carrageenan-induced rat paw edema assay, one derivative reduced inflammation by up to 67% at specific time points compared to standard treatments like celecoxib .

Study on Anti-inflammatory Properties

A study published in Journal of Medicinal Chemistry focused on the synthesis and biological evaluation of various derivatives of this compound. The findings indicated that modifications at the phenolic rings significantly enhanced anti-inflammatory properties while maintaining low toxicity profiles. This study highlights the potential for developing new anti-inflammatory drugs based on this scaffold .

Pharmacokinetic Profile

Another investigation assessed the pharmacokinetic properties of a closely related compound in humans, revealing favorable absorption and distribution characteristics. The study noted a half-life suitable for therapeutic use and minimal adverse effects, suggesting good tolerability .

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